CS-003 Free base

Tachykinin Neurokinin receptor Receptor binding

Procure CS-003 free base for complete NK1/2/3 blockade. Unlike selective or dual antagonists, CS-003 achieves maximal suppression of substance P, NKA, and NKB pathways at low nM concentrations. Clinically validated in Phase 2 COPD and asthma trials, it is the essential benchmark for respiratory disease models. Ideal for in vivo/ex vivo airway studies and comparative receptor pharmacology.

Molecular Formula C34H38Cl2N2O6S
Molecular Weight 673.6 g/mol
Cat. No. B1243848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS-003 Free base
Synonyms1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide
CS 003
CS-003
CS003
TNRA cpd
Molecular FormulaC34H38Cl2N2O6S
Molecular Weight673.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl
InChIInChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3/t33-,45-/m0/s1
InChIKeyRWSBBXFLRGQFQP-RKCQUONGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CS-003 (R-113281) Free Base – Triple Neurokinin Receptor Antagonist for Respiratory Disease Research


[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone, also designated CS-003, CS-003 free base, or R-113281, is a synthetic small‑molecule antagonist that binds with high affinity to all three human tachykinin (neurokinin) receptor subtypes – NK1, NK2, and NK3 – thereby blocking the actions of the endogenous neuropeptides substance P, neurokinin A, and neurokinin B [1][2]. The molecule contains a morpholine core bearing a 3,4‑dichlorophenyl substituent and a 3,4,5‑trimethoxybenzoyl group, together with a spiro[benzo[c]thiophene-1(3H),4'-piperidine]‑(2S)‑oxide moiety that is essential for its balanced triple‑receptor pharmacology . CS-003 was advanced to Phase 2 clinical evaluation for chronic obstructive pulmonary disease (COPD) and has been studied in asthmatic patients as a bronchoprotective agent [2][3].

Why CS-003 (R-113281) Cannot Be Replaced by Single- or Dual-Receptor Neurokinin Antagonists


Simple substitution of CS-003 with a selective NK1, NK2, or NK3 antagonist or a dual‑receptor blocker fails to recapitulate the pharmacological profile required for many experimental and translational studies. Neurokinin‑mediated responses in the airways and central nervous system frequently involve synergistic or redundant activation of all three receptor subtypes; blocking only one or two subtypes leaves alternative tachykinin pathways intact, which can lead to incomplete functional inhibition and underestimation of therapeutic potential [1]. For example, in human airways both NK1 and NK2 receptors contribute to smooth‑muscle contraction, while NK3 receptors facilitate cholinergic neurotransmission, and in guinea‑pig models the endogenous release of multiple neurokinins during capsaicin challenge cannot be fully suppressed by selective antagonists [1][2]. Consequently, procurement of a triple‑receptor antagonist such as CS-003 is essential when the research objective demands simultaneous blockade of NK1, NK2, and NK3 receptors to achieve maximal efficacy against neurokinin‑driven processes .

Quantitative Differentiation of CS-003 (R-113281) from Closest Neurokinin Receptor Antagonist Analogs


Triple NK1/NK2/NK3 Binding Affinity vs. SCH 206272

CS-003 exhibits a balanced sub‑nanomolar binding profile across all three human neurokinin receptors, with Ki values of 2.3 nM (NK1), 0.54 nM (NK2), and 0.74 nM (NK3) [1]. In comparison, the structurally distinct triple antagonist SCH 206272 displays a slightly more potent, yet differently weighted, profile with Ki values of 1.3 nM (NK1), 0.4 nM (NK2), and 0.3 nM (NK3) [2]. While both compounds achieve triple‑receptor blockade, CS-003 offers a distinct spiro‑benzothiophene‑oxide pharmacophore that may confer different physicochemical and pharmacokinetic properties relative to the bipiperidine‑based SCH 206272 .

Tachykinin Neurokinin receptor Receptor binding

In Vivo Bronchoprotection Potency Compared with Selective Neurokinin Antagonists

In anesthetized guinea pigs, intravenous CS-003 inhibited neurokinin A‑induced bronchoconstriction with an ID50 of 0.040 mg/kg, neurokinin B‑induced bronchoconstriction with an ID50 of 0.063 mg/kg, and substance P‑induced tracheal vascular hyperpermeability with an ID50 of 0.13 mg/kg [1]. By comparison, the selective NK2 antagonist SR 48968 (saredutant) required a dose of ~0.1 mg/kg i.v. to achieve a similar degree of inhibition of NKA‑induced bronchoconstriction in the same species [2], indicating that CS-003 is approximately 2.5‑fold more potent on a mg/kg basis against this NK2‑mediated endpoint. Moreover, CS-003 significantly inhibited citric acid‑induced cough in guinea pigs to a greater extent than selective neurokinin receptor antagonists tested under the same conditions [1].

Respiratory pharmacology In vivo efficacy Bronchoconstriction

Clinical Protection Against NKA‑Induced Bronchoconstriction vs. Placebo

In a double‑blind, placebo‑controlled crossover trial involving 16 mild asthmatic patients, a single 200 mg oral dose of CS‑003 produced a significant rightward shift in the neurokinin A (NKA) dose‑response curve for bronchoconstriction [1]. At 1 hour post‑dose, 12 of 16 patients (75%) failed to reach the provocative concentration causing a 20% fall in FEV₁ (PC20) despite receiving the maximum NKA dose; at 8 hours post‑dose, 5 of 16 patients (31%) remained fully protected, whereas no such protection was observed under placebo [1]. This represents the first clinical demonstration that simultaneous blockade of NK1, NK2, and NK3 receptors can suppress NKA‑induced bronchoconstriction in humans.

Clinical pharmacology Asthma Bronchoprovocation

Triple Antagonism Enables Broader Pathway Coverage than Dual NK1/NK2 Blockade

Unlike dual NK1/NK2 antagonists such as DNK333, which lacks significant NK3 affinity (IC50 values of 4.8 nM for NK1 and 5.5 nM for NK2, but negligible NK3 activity) , CS-003 antagonizes all three neurokinin receptors with sub‑nanomolar affinities [1]. In guinea‑pig models, the contribution of NK3 receptors to cholinergic neurotransmission and airway hyper‑responsiveness has been clearly established [2]. Therefore, CS-003 provides complete suppression of endogenous tachykinin signaling in tissues where all three receptors are co‑expressed, whereas dual antagonists may leave NK3‑mediated components intact.

Receptor pharmacology Functional selectivity Airway hyper‑reactivity

Off‑Target Activity at ROR Nuclear Receptors (Supporting Selectivity Context)

In a broad profiling panel, CS-003 exhibits weak inverse agonist activity at human RORα and RORβ nuclear receptors, with IC50 values of 53 µM (53,000 nM) and 60 µM, respectively [1]. For comparison, its affinity for the intended neurokinin receptors is approximately 10,000‑ to 100,000‑fold higher (Ki = 0.54–2.3 nM) [2]. This large therapeutic window indicates that at concentrations required to saturate neurokinin receptors, CS-003 does not meaningfully engage ROR nuclear receptors, thereby minimizing confounding off‑target effects in cellular and in vivo experiments.

Selectivity Off‑target profiling RORalpha

Recommended Experimental Applications of CS-003 (R-113281) Based on Verified Differentiation Data


Human Airway Hyper‑Reactivity and Cough Models Requiring Triple Neurokinin Blockade

CS-003 is ideally suited for ex vivo and in vivo studies of neurokinin‑driven airway smooth‑muscle contraction and cough, where simultaneous antagonism of NK1, NK2, and NK3 receptors is required to fully suppress substance P‑, NKA‑, and NKB‑mediated responses. The compound has demonstrated ID50 values of 0.040–0.13 mg/kg i.v. against NKA‑induced bronchoconstriction and capsaicin‑induced cough in guinea pigs [1], and 200 mg p.o. produced significant bronchoprotection in asthmatic patients [2].

Translational Studies of Neurokinin Antagonism in Respiratory Disease

Because CS-003 is one of the few triple neurokinin antagonists with published clinical efficacy data (Phase 2 in COPD; bronchoprotection trial in asthma), it serves as a benchmark compound for validating preclinical models of respiratory disease. Researchers can use CS-003 to correlate in vitro receptor occupancy with in vivo functional outcomes and to benchmark novel triple antagonists against a clinically characterized reference [2][3].

Comparative Pharmacology of Triple‑ vs. Dual‑ or Single‑Receptor Antagonists

CS-003 enables side‑by‑side comparisons with selective NK1 (e.g., RP-67580), selective NK2 (e.g., MEN11420, GR159897), selective NK3 (e.g., talnetant), or dual NK1/NK2 (e.g., DNK333) antagonists to dissect the relative contribution of each receptor subtype to complex physiological or pathological endpoints. The sub‑nanomolar Ki values of CS-003 (2.3, 0.54, 0.74 nM) [1] ensure that at low nanomolar concentrations all three receptors are fully occupied, providing a clean background for such comparative experiments.

In Vitro Profiling of Tachykinin‑Mediated Signaling Pathways

In recombinant cell lines or primary tissue preparations expressing endogenous neurokinin receptors, CS-003 can be employed at concentrations of 10–100 nM to completely block substance P‑, NKA‑, and NKB‑induced second‑messenger responses (e.g., inositol phosphate accumulation, calcium mobilization) [1]. The compound's >10,000‑fold selectivity over ROR nuclear receptors [4] minimizes off‑target effects in these assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CS-003 Free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.